REACTION_CXSMILES
|
Cl.N1C=CC=CC=1.Cl.[O:9]1[CH:13]=[CH:12][C:11]([C:14]([C:16]2[CH:21]=[CH:20][C:19]([O:22]C)=[C:18]([Cl:24])[C:17]=2[Cl:25])=[O:15])=[CH:10]1>N1C=CC=CC=1>[O:9]1[CH:13]=[CH:12][C:11]([C:14]([C:16]2[CH:21]=[CH:20][C:19]([OH:22])=[C:18]([Cl:24])[C:17]=2[Cl:25])=[O:15])=[CH:10]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C(=O)C1=C(C(=C(C=C1)OC)Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
to distill out
|
Type
|
ADDITION
|
Details
|
The anisole (5.0 g) is added in portions
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
ADDITION
|
Details
|
the solution poured over ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C=C(C=C1)C(=O)C1=C(C(=C(C=C1)O)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |